N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-8-9-19-18(20-12)24(2)14-10-25(11-14)16-7-6-15-21-22-17(26(15)23-16)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYIJDVJUHTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux conditions at 80°C for 6 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives (7n and 7o)
Structure: Compounds 7n and 7o feature a quinazoline core substituted with aminopyridinyl and arylalkylamine groups. Unlike the target compound’s triazolo-pyridazine core, quinazolines are bicyclic systems with two nitrogen atoms, offering distinct electronic properties. Synthesis: Yields for these derivatives (75.7–79.8%) are comparable to triazolo-pyridazine analogs, with ESI-MS confirming molecular weights (m/z 342.1) . Key Differences: The quinazoline scaffold may exhibit reduced metabolic stability due to higher aromaticity, whereas the triazolo-pyridazine core in the target compound could enhance π-π stacking interactions in biological targets.
N-Cyclopropyl-4-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2n)
Structure: This pyrimidine derivative contains a nitro-triazole substituent and cyclopropylamine group. The nitro group introduces strong electron-withdrawing effects, contrasting with the cyclobutyl group in the target compound. Properties: Melting point (207–209°C) suggests high crystallinity, while the lower synthesis yield (49%) indicates challenges in cyclopropane ring formation under GP1 conditions .
N-Substituted [1,2,4]Triazolo[4,3-b]pyridazin-8-amines (3 and 18)
Structure : Compound 3 (4-chlorophenethyl) and 18 (4-methoxybenzyl) share the triazolo-pyridazine core but lack the azetidine and pyrimidine moieties.
Synthesis : Both are synthesized via General Method C, achieving high yields (>70%) through nucleophilic substitution under mild conditions .
Key Differences : The absence of the azetidine-pyrimidine arm in these analogs likely reduces their ability to engage in hydrogen bonding or allosteric modulation compared to the target compound.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Structure : This pyrazole-based compound features a pyridinyl group and cyclopropylamine. The pyrazole core is less planar than triazolo-pyridazine, altering binding pocket compatibility.
Synthesis : Low yield (17.9%) due to harsh conditions (copper bromide, cesium carbonate) highlights the efficiency advantage of the target compound’s synthetic route .
Data Table: Comparative Analysis of Key Compounds
Discussion of Research Findings
- Structural Impact on Bioactivity : The triazolo-pyridazine core in the target compound offers a balance of rigidity and electronic properties, contrasting with quinazolines (higher aromaticity) and pyrimidines (electron-deficient). The cyclobutyl group may enhance metabolic stability over cyclopropyl analogs .
- Synthetic Efficiency : Triazolo-pyridazine derivatives generally achieve higher yields (e.g., 70–80% for compound 3) compared to pyrazole or nitro-triazole analogs, underscoring the scalability of their synthesis .
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of fused heterocycles and incorporates multiple functional groups that contribute to its biological activity. Its unique structure suggests a range of pharmacological properties, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.385 Da. It is characterized by a pale yellow solid state and a melting point of 188–189 °C. The structure features a triazolo-pyridazine core fused with an azetidine ring and a dimethylpyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves the inhibition of specific kinases:
- c-Met Kinase : This receptor tyrosine kinase is implicated in various cancer types. Inhibition of c-Met leads to reduced cell proliferation and survival.
- Pim-1 Kinase : Another important target in cancer therapy, Pim-1 is involved in cell cycle regulation and apoptosis.
The compound binds to the ATP-binding sites of these kinases, disrupting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate potent activity compared to established drugs like Foretinib .
Mechanistic Insights
Studies using acridine orange staining have shown that this compound can induce late apoptosis in A549 cells and cause G0/G1 phase arrest . This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways.
Comparative Analysis with Similar Compounds
When compared with other triazolo-pyridazine derivatives, this compound stands out due to its dual inhibitory action on c-Met and Pim-1 kinases. Other similar compounds may exhibit singular activity but lack the comprehensive mechanism of action observed in this compound .
Table: Comparison with Related Compounds
| Compound Name | Target Kinases | Notable Activity |
|---|---|---|
| Compound A | c-Met | Moderate |
| Compound B | Pim-1 | Low |
| N-(...amine) | c-Met & Pim-1 | High |
Case Studies
Several studies have focused on the anticancer properties of compounds similar to this compound:
- Study on Triazolo-Pyridazine Derivatives : This research highlighted that derivatives similar to this compound showed promising results against c-Met overexpressed cancer cell lines .
- In Vivo Studies : Preliminary animal studies indicated that compounds from this class could reduce tumor sizes effectively when administered at optimized doses.
Q & A
Q. How to reconcile conflicting data on hepatotoxicity in preclinical studies?
Q. Why do some studies report potent anti-inflammatory activity while others do not?
- Methodology : Evaluate assay specificity. For example, LPS-induced TNF-α suppression in macrophages may require JAK/STAT inhibition, which is not a primary target of this compound. Use siRNA knockdown to confirm target engagement .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
